molecular formula C4H8NNa2O5+ B12340731 disodium;2-(carboxymethylamino)acetate;hydrate

disodium;2-(carboxymethylamino)acetate;hydrate

Cat. No.: B12340731
M. Wt: 196.09 g/mol
InChI Key: YSBGCHXLMBAKPV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-(carboxymethylamino)acetate;hydrate typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently neutralized with sodium hydroxide to yield the final product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through crystallization and drying to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-(carboxymethylamino)acetate;hydrate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and zinc. These reactions are crucial for its applications in various fields .

Common Reagents and Conditions

The chelation reactions of this compound typically occur in aqueous solutions with the presence of metal ions. The pH of the solution is often adjusted to optimize the binding efficiency. Common reagents used in these reactions include metal salts and buffers to maintain the desired pH .

Major Products Formed

The major products formed from the chelation reactions of this compound are stable metal complexes. These complexes are often used in various applications, such as in analytical chemistry for metal ion quantification and in medicine for chelation therapy .

Mechanism of Action

The mechanism of action of disodium;2-(carboxymethylamino)acetate;hydrate involves the chelation of divalent and trivalent metal ions. The compound forms stable complexes with metal ions, reducing their availability in biological and chemical systems. This chelation process is crucial for its therapeutic effects in treating heavy metal poisoning and its use in various industrial applications .

Properties

Molecular Formula

C4H8NNa2O5+

Molecular Weight

196.09 g/mol

IUPAC Name

disodium;2-(carboxymethylamino)acetate;hydrate

InChI

InChI=1S/C4H7NO4.2Na.H2O/c6-3(7)1-5-2-4(8)9;;;/h5H,1-2H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-1

InChI Key

YSBGCHXLMBAKPV-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)O)NCC(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

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